molecular formula C15H11N3OS2 B2541978 N-(1,3-benzothiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine CAS No. 862973-88-4

N-(1,3-benzothiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B2541978
CAS No.: 862973-88-4
M. Wt: 313.39
InChI Key: XBRJIQHVVNKEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzothiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Mechanism of Action

Target of Action

N-(1,3-benzothiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine is a benzothiazole derivative that has been studied for its potential biological activity tuberculosis , suggesting that this compound may target enzymes or proteins essential to the survival of this bacterium.

Mode of Action

tuberculosis . This suggests that the compound may interact with its targets in a way that disrupts the bacterium’s normal functions, leading to its death or inhibition of growth.

Biochemical Pathways

Given its potential anti-tubercular activity , it may affect pathways related to the survival and proliferation of M. tuberculosis.

Pharmacokinetics

A study on similar compounds showed a favourable pharmacokinetic profile , suggesting that this compound may also have suitable ADME properties for therapeutic use.

Result of Action

Based on its potential anti-tubercular activity , it can be inferred that the compound may lead to the death or growth inhibition of M. tuberculosis at the cellular level.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS2/c1-19-10-6-4-8-12-13(10)17-15(21-12)18-14-16-9-5-2-3-7-11(9)20-14/h2-8H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRJIQHVVNKEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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